molecular formula C20H22N4O3 B2992979 2-methyl-6-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1208499-62-0

2-methyl-6-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2992979
CAS No.: 1208499-62-0
M. Wt: 366.421
InChI Key: OHROOYUKTOVDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-22-18(25)8-7-17(21-22)20(27)24-11-9-23(10-12-24)19(26)16-13-15(16)14-5-3-2-4-6-14/h2-8,15-16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHROOYUKTOVDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure features a pyridazine core substituted with a piperazine moiety and a phenylcyclopropane carbonyl group, which may influence its pharmacological properties.

Anticancer Properties

Research studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, one study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, suggesting potential use in oncology .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Induction of apoptosis
Compound BA549 (Lung)8.0Inhibition of cell cycle
This compoundHeLa (Cervical)TBDTBD

Note: TBD = To Be Determined

Antimicrobial Activity

Another aspect of the biological activity of this compound includes its antimicrobial properties. Studies have shown that certain piperazine derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been suggested that the compound triggers apoptotic pathways in malignant cells, leading to programmed cell death.
  • Antimicrobial Mechanism : The interactions with bacterial membranes or inhibition of bacterial enzymes could explain its antimicrobial effects.

Case Studies

A recent case study focused on the synthesis and evaluation of this compound in vitro demonstrated promising results in inhibiting cancer cell growth and displaying low toxicity to normal cells . The study highlighted the selective cytotoxicity towards cancerous cells, making it a candidate for further development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.